Compound Description: This compound is a quinoline derivative containing a benzimidazole substituent. Its crystal structure was determined in complex with dimethylsulfoxide. []
Relevance: This compound is structurally related to 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate through the presence of a benzimidazole moiety. While the target compound features a 1-methyl-1H-benzo[d]imidazol-5-yl group, this related compound contains a 1H-benzo[d]imidazol-2-yl substituent, highlighting the importance of the benzimidazole core in both structures. []
Compound Description: This series of compounds represents pyrazole derivatives with a benzothiazole substituent. These compounds were synthesized and evaluated for their biological activity, particularly their antibacterial properties. []
Relevance: Although not directly analogous, this series of compounds shares a common structural theme with 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate. Both contain a heterocyclic core (benzimidazole in the target compound and pyrazole in this series) linked to another aromatic system (chlorofluorobenzenesulfonate in the target compound and benzothiazole in this series). []
Compound Description: This series encompasses complex heterocyclic compounds containing benzo[d]oxazole or benzo[d]thiazole moieties, a pyrazole ring, and a dioxaphosphepino group. These compounds were synthesized and investigated for their antimicrobial activity. []
Relevance: The presence of either a benzo[d]oxazole or benzo[d]thiazole moiety in this series links them structurally to 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate. The target compound contains a benzimidazole ring, which is structurally similar to both benzo[d]oxazole and benzo[d]thiazole, as all three share a benzene ring fused to a five-membered heterocyclic ring. []
Compound Description: This compound is a quinoline-benzimidazole hybrid with a triazole linker. It displayed antiproliferative activity against several tumor cell lines. []
Relevance: This compound shares a crucial structural element with 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate: the benzo[d]imidazole moiety. Both compounds incorporate this heterocycle, although with different substitution patterns and linkers. []
Compound Description: This group of compounds features a complex fused heterocyclic system with a central benzimidazole core. These derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. []
Relevance: The presence of the benzimidazole core in these derivatives directly relates them structurally to 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate. The target compound also incorporates a benzimidazole moiety, demonstrating the shared structural element in both compound classes. []
Compound Description: This compound is a benzimidazolone BCL6 degrader, inhibiting the interaction between BCL6 and its co-repressors. It demonstrated efficacy in reducing BCL6 levels in a lymphoma xenograft mouse model. []
Relevance: This compound is structurally related to 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate through the presence of a benzimidazole core. The target compound features a 1-methyl-1H-benzo[d]imidazol-5-yl group, while CCT369260 contains a 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one moiety. The shared benzimidazole core highlights their structural similarity. []
Compound Description: This compound is a benzimidoyl cyanide derivative synthesized from a dithiazole precursor and benzene-1,2-diamine. It serves as an intermediate for the synthesis of various heterocyclic compounds, including benzimidazoles. []
Relevance: N-(2-Aminophenyl)-2-hydroxy-5-methylbenzimidoyl Cyanide can be considered structurally related to 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate due to its role as a precursor to benzimidazoles. While not a benzimidazole itself, its chemical reactivity allows for its conversion into benzimidazole derivatives, sharing the core structure with the target compound. []
Compound Description: This compound is a potent inhibitor of methionyl-tRNA synthetase (MRS). It also exhibited significant antiproliferative activity against A549 and HCT116 cancer cells. []
Relevance: Although not containing a benzimidazole moiety like the target compound 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate, this compound shares the benzoxazine scaffold with some of the related compounds mentioned in other papers. This structural similarity, alongside its potent biological activity, makes it relevant for understanding the structure-activity relationship of similar compounds. []
Compound Description: This compound is a 3',4',5'-trimethoxy flavonoid with a benzimidazole moiety linked by a propoxy chain. It exhibited potent antiproliferative activity against various tumor cell lines and significant tumor growth inhibition in vivo. []
Relevance: This compound shares the benzimidazole moiety with 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate, highlighting the presence of this crucial heterocyclic core in both structures. Although the target compound features a 1-methyl-1H-benzo[d]imidazol-5-yl group, this related compound incorporates a 2-chloro-1H-benzo[d]imidazol-1-yl group, showcasing variations within the benzimidazole scaffold. []
N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide
Compound Description: This compound is a key intermediate in the synthesis of various heterocyclic compounds, including oxazole, thiazole, and imidazole derivatives. []
Relevance: This compound is structurally related to 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate due to the presence of the benzimidazole core. Although the target compound contains a 1-methyl-1H-benzo[d]imidazol-5-yl group, this related compound has a 1H-benzo[d]imidazol-2-yl substituent, demonstrating variations within the benzimidazole scaffold. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.